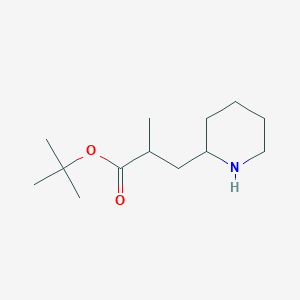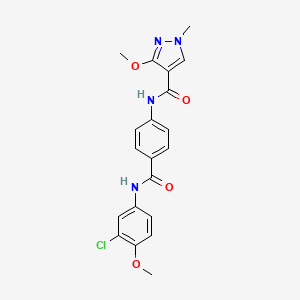![molecular formula C20H18N2OS2 B2859406 3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-87-6](/img/structure/B2859406.png)
3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .Scientific Research Applications
Polymorphism and Molecular Interactions
One area of interest is the study of polymorphism and molecular interactions in related pyrimidine derivatives. For instance, research on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one derivatives, which are structurally similar to 3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, highlighted the formation of polymorphic forms. These forms exhibit distinct molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the crystal packing and stability of such compounds (Glidewell, Low, Marchal, & Quesada, 2003).
Dual Enzyme Inhibition
Another significant application is in the development of dual enzyme inhibitors. Compounds based on the thieno[2,3-d]pyrimidine scaffold, closely related to the chemical structure of interest, have been synthesized and evaluated as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, making such compounds promising candidates for cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Regioselective Synthesis
The compound and its derivatives have been utilized in studies focusing on regioselective synthesis, leading to a variety of biologically active molecules. Research has reported the highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the versatility of these frameworks in creating substances with potential biological applications (Dos Santos et al., 2015).
Antimicrobial Coatings
Furthermore, derivatives have been studied for their antimicrobial properties when incorporated into coatings and inks. A study synthesizing pyrimidine derivatives and incorporating them into polyurethane varnish and printing ink demonstrated significant antimicrobial effects, suggesting applications in antimicrobial surface coatings (El‐Wahab et al., 2015).
Corrosion Inhibition
The benzyl substitution pattern on pyrimidine derivatives has been examined for corrosion inhibition performance on mild steel in acidic solutions. This research underscores the potential of these compounds in industrial applications where corrosion resistance is crucial (Hou et al., 2019).
properties
IUPAC Name |
3-benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c23-19-18-17(11-12-24-18)21-20(25-14-16-9-5-2-6-10-16)22(19)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHNRVRTIFRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)


![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)